1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

Catalog No.
S1493657
CAS No.
111324-03-9
M.F
C14H39N7P2
M. Wt
367.45 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2La...

CAS Number

111324-03-9

Product Name

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

IUPAC Name

N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C14H39N7P2

Molecular Weight

367.45 g/mol

InChI

InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3

InChI Key

CJTQESMNKMUZAO-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Properties and Advantages:

Here are some key properties that make Phosphazene base P2-t-Bu solution valuable in scientific research:

  • Extremely strong base: It is significantly stronger than commonly used bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) []. This property allows it to deprotonate a wider range of weakly acidic compounds.
  • High selectivity: Due to its steric hindrance, Phosphazene base P2-t-Bu exhibits high selectivity for certain deprotonation reactions, minimizing undesired side reactions [, ].
  • Stability: It is stable towards hydrolysis and unaffected by alkylating agents, making it suitable for use in various reaction conditions [].

Applications:

Phosphazene base P2-t-Bu solution finds applications in various fields of scientific research, including:

  • Organic synthesis: As a strong and selective base, it is used in a variety of organic reactions, such as deprotonation, alkylation, acylation, and condensation reactions [, , ].
  • Organometallic chemistry: It can be employed to deprotonate transition metal complexes, generating new catalysts or reactive intermediates [].
  • Polymer chemistry: It is used in the synthesis of functional polymers by deprotonating monomers or initiating polymerization reactions [].

Molecular Structure Analysis

P2-t-Bu possesses a cage-like structure with a central PN5 ring system. The phosphorus atoms are linked by alternating single and double bonds (P=N-P-N). Each nitrogen atom is bonded to a bulky tert-butyl group and a dimethylamino group. The steric hindrance caused by these bulky groups prevents the lone pairs on the nitrogens from participating in hydrogen bonding, making them more readily available for proton abstraction, which contributes to the exceptional basicity of P2-t-Bu [].


Chemical Reactions Analysis

Synthesis

Reactions as a Base

P2-t-Bu is a very strong Brønsted-Lowry base, meaning it readily accepts protons (H+). This property makes it useful in a variety of organic synthesis reactions, such as:

  • Deprotonation of weak acids: P2-t-Bu can deprotonate a wide range of weak C-H acids, generating carbanion nucleophiles for further reactions [].
  • Activation of catalysts: P2-t-Bu can be used to activate Lewis acid catalysts by coordinating to the Lewis acidic metal center, enhancing its reactivity.

Here's an example of P2-t-Bu mediated deprotonation:

(CH3)3CCOCH3 (weak acid) + P2-t-Bu -> (CH3)3CCO(-) + (t-Bu)(N(CH3)2)2PN(H)(N(CH3)2)2P(t-Bu)(N(CH3)2)2 (Eq. 1)

Decomposition

Physical and Chemical Properties

  • Molecular Formula: C14H39N7P2 []
  • Molecular Weight: 367.45 g/mol []
  • Appearance: Colorless to light yellow liquid (in THF solution) []
  • Melting Point: Not available
  • Boiling Point: Not available (THF solvent will boil first)
  • Solubility: Soluble in THF, likely insoluble in water due to the non-polar t-Bu groups
  • Stability: Stable under dry conditions at room temperature []

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Phosphazene base P2-t-Bu solution

Dates

Modify: 2024-04-14

Explore Compound Types